N-(6-ethynylpyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethynylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-8-5-4-6-9(11-8)10-7(2)12/h1,4-6H,2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLYLCISUTYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Ethynylpyridin-2-amine
The ethynyl group is introduced via Sonogashira coupling , a palladium-catalyzed cross-coupling between a halogenated pyridine and a terminal alkyne.
Procedure :
-
Starting Material : 6-Bromo-2-aminopyridine (1.0 equiv) reacts with trimethylsilylacetylene (1.2 equiv) in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 60–80°C for 12–24 h.
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Product : 6-(Trimethylsilylethynyl)pyridin-2-amine is obtained in 70–85% yield.
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Deprotection : The trimethylsilyl (TMS) group is removed using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at 0°C to 25°C, yielding 6-ethynylpyridin-2-amine.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 80°C | 78 |
| TMS Deprotection | TBAF, THF, 25°C | 92 |
Acetylation of 6-Ethynylpyridin-2-amine
The amine is acetylated using acetic anhydride under mild conditions:
Procedure :
-
6-Ethynylpyridin-2-amine (1.0 equiv) is dissolved in toluene (0.5 M).
-
Acetic anhydride (1.4 equiv) is added dropwise at 25°C, and the mixture is stirred at 100°C for 2 h.
-
The solvent is evaporated, and the crude product is purified via recrystallization (MeOH/H₂O) to yield N-(6-ethynylpyridin-2-yl)acetamide.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Yield (%) | 95 |
| Purity (HPLC) | >98% |
Direct Acylation of Prefunctionalized Pyridines
Acetylation of 6-Ethynylpyridin-2-amine Using Acetyl Chloride
Procedure :
-
6-Ethynylpyridin-2-amine (1.0 equiv) is suspended in brine (36% NaCl, 50 mL) with sodium acetate trihydrate (1.5 equiv).
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Acetyl chloride (1.1 equiv) in acetone (10 mL) is added dropwise at 25°C.
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The mixture is stirred for 1 h, neutralized with NaHCO₃, and extracted with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Brine/Acetone |
| Yield (%) | 88 |
| Reaction Time | 1 h |
Alternative Routes: Sequential Bromination and Coupling
Bromination of N-(Pyridin-2-yl)acetamide
This method risks regioselectivity challenges due to the acetamide’s meta-directing effects.
Procedure :
Sonogashira Coupling of Brominated Intermediate
-
6-Bromo-N-(pyridin-2-yl)acetamide (1.0 equiv) reacts with ethynyltrimethylsilane (1.2 equiv) under Sonogashira conditions.
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Deprotection with TBAF yields this compound (overall yield: 55%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sonogashira + Acetylation | High yields, straightforward | Requires TMS protection/deprotection | 85 |
| Direct Acylation | Mild conditions, no metal catalysts | Dependent on amine availability | 88 |
| Sequential Bromination | Avoids amine sensitivity | Low regioselectivity in bromination | 55 |
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, pyridine-H), 7.78 (t, J = 7.5 Hz, 1H, pyridine-H), 7.12 (d, J = 7.0 Hz, 1H, pyridine-H), 3.21 (s, 1H, ethynyl-H), 2.10 (s, 3H, CH₃).
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¹³C NMR (125 MHz, DMSO-d₆) : δ 169.2 (C=O), 152.1, 138.7, 123.4, 117.9, 89.5 (ethynyl-C), 24.5 (CH₃).
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions: N-(6-ethynylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a pyridine derivative with different functional groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction: Reduced pyridine derivatives with different functional groups.
Substitution: Substituted acetamide derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
N-(6-ethynylpyridin-2-yl)acetamide has garnered attention for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's efficacy in targeting cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study investigated the antiproliferative effects of this compound on various cancer cell lines, revealing that it induced significant growth inhibition compared to control groups. The compound was found to activate apoptotic pathways, leading to increased cell death in treated cells.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Its ability to modulate neuroinflammatory responses makes it a candidate for treating neurodegenerative diseases.
Case Study:
In a model of neuroinflammation, the compound demonstrated the ability to reduce inflammatory markers and protect neuronal integrity, suggesting its potential role in therapies for conditions like Alzheimer's disease.
Coordination Chemistry
The compound's pyridine moiety allows it to function as a ligand in coordination chemistry. Its complexes with transition metals have been studied for their unique properties and potential applications in catalysis.
Metal Complexes
This compound forms stable complexes with various metal ions, which can be utilized in catalysis and material science.
Data Table: Metal Complexes of this compound
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Bromide | Catalysis in organic reactions |
| Ni(II) | Acetate | Electrocatalytic processes |
| Co(II) | Nitrate | Synthesis of organic compounds |
Agricultural Applications
The compound has been explored for its potential as an agrochemical, particularly as an insecticide or herbicide due to its biological activity against pests.
Insecticidal Properties
Research indicates that this compound exhibits insecticidal properties against various agricultural pests.
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced populations of target pests without adversely affecting beneficial insects, indicating its potential as a selective insecticide.
Material Science
This compound has applications in material science, particularly in the synthesis of polymers and nanomaterials.
Polymer Synthesis
The compound can be used as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Containing this compound
| Property | Value | Significance |
|---|---|---|
| Thermal Stability | 300 °C | Suitable for high-temperature applications |
| Mechanical Strength | 50 MPa | Enhanced durability |
Mechanism of Action
The mechanism by which N-(6-ethynylpyridin-2-yl)acetamide exerts its effects depends on its specific application. For example, as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Electronic Differences
The 6-ethynyl substituent on the pyridine ring is a strong electron-withdrawing group due to the triple bond’s inductive effect. This contrasts with:
- N-(6-Aminopyridin-2-yl)acetamide (): The 6-amino group (–NH₂) is electron-donating, increasing the pyridine ring’s basicity and altering hydrogen-bonding capabilities .
- N-(6-Methoxypyridin-3-yl)acetamide derivatives (): Methoxy (–OCH₃) groups are electron-donating via resonance, influencing solubility and receptor interactions.
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Chlorine substituents on aromatic rings enhance lipophilicity and affect crystal packing due to halogen bonding .
Table 1: Substituent Effects on Pyridine-Based Acetamides
Pharmacological Activities
While direct data for this compound is lacking, structurally related compounds exhibit diverse activities:
- Anti-Cancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () show potent inhibition against cancer cell lines (HCT-1, MCF-7) due to sulfonyl and heterocyclic moieties . The ethynyl group may enhance target selectivity via π-π stacking or covalent interactions.
- Antimicrobial Activity : Benzo[d]thiazole-sulfonyl acetamides (e.g., compounds 47–50 in ) inhibit gram-positive bacteria and fungi, driven by sulfonyl and aromatic groups . The ethynyl group’s linearity might reduce steric hindrance in enzyme binding.
- Enzyme Inhibition : Pyridine-containing acetamides (e.g., 5RGX, 5RH2 in ) bind to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142 . The ethynyl group’s electron-withdrawing nature could modulate binding kinetics.
Physicochemical and Crystallographic Properties
- Solubility: Electron-withdrawing substituents like ethynyl reduce polarity compared to amino or hydroxyl groups. For example, N-(6-Aminohexyl)acetamide () has high water solubility due to its aminohexyl chain .
- Crystal Packing : Meta-substituted trichloro-acetamides () show space group variations (e.g., P2₁/c for 3-ClC6H4NH-CO-CCl3) influenced by substituent size and electronic effects . The ethynyl group’s rigidity may promote linear packing arrangements.
Biological Activity
N-(6-ethynylpyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethynyl group at the 6-position and an acetamide functional group. The molecular formula can be represented as , indicating its potential for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that similar compounds possess antibacterial and antifungal activities, suggesting potential efficacy against various pathogens.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, although detailed studies are required to elucidate its mechanisms.
The mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.
- Receptor Modulation : It could modulate receptor activity, influencing pathways related to cell growth and survival.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Activity
An investigation into the antimicrobial properties of this compound revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound has promising antimicrobial activity, warranting further exploration into its therapeutic applications.
Q & A
Basic: What are the key synthetic strategies for N-(6-ethynylpyridin-2-yl)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves functionalization of the pyridine ring followed by acetamide coupling. A common approach is:
- Step 1: Introduce the ethynyl group at the 6-position of pyridine via Sonogashira coupling or nucleophilic substitution under alkaline conditions (e.g., using K₂CO₃ in DMF at 80–100°C) .
- Step 2: Protect the amine group (if present) to avoid side reactions during acetylation.
- Step 3: Acetylate the 2-amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) under reflux .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to stabilize the ethynyl group.
- Monitor reaction progress with TLC or HPLC to minimize over-acylation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to improve yield .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C≡C stretch (~2100–2260 cm⁻¹) and amide C=O (~1650–1680 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Basic: How are in vitro biological activities of this compound evaluated?
Answer:
- Anticancer Activity: Use MTT assays on cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations. Compare with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition: Perform kinetic assays (e.g., fluorescence-based) against targets like kinases or proteases.
- Cytotoxicity: Validate selectivity via parallel testing on non-cancerous cells (e.g., HEK-293) .
Advanced: How can researchers resolve contradictions in bioactivity data for this compound derivatives?
Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Structural Confirmation: Re-characterize batches via X-ray crystallography (single-crystal analysis) to rule out polymorphic effects .
- Orthogonal Assays: Validate results using alternative methods (e.g., apoptosis flow cytometry alongside MTT) .
Advanced: What computational strategies predict the binding interactions of this compound with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with protein active sites (PDB: 1XYZ). Focus on hydrogen bonds with pyridyl N and acetamide carbonyl .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QSAR Models: Corrogate substituent effects (e.g., ethynyl vs. methyl groups) on activity using descriptors like logP and polar surface area .
Advanced: How to optimize the pharmacokinetic profile of this compound for in vivo studies?
Answer:
- Solubility Enhancement: Formulate with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- Metabolic Stability: Test hepatic microsome clearance; introduce electron-withdrawing groups to reduce CYP450 oxidation .
- BBB Penetration: Adjust logD (target ~2–3) via substituent modifications (e.g., fluorine substitution) .
Advanced: What safety and handling protocols are critical for this compound in laboratory settings?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
- Storage: Store in airtight containers at –20°C under inert gas to prevent ethynyl group degradation .
- Waste Disposal: Neutralize acidic/byproduct waste with NaHCO₃ before disposal in designated biohazard containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
